molecular formula C21H29ClN2O4 B5154621 3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5154621
M. Wt: 408.9 g/mol
InChI Key: TWLSLUAFQRNBLU-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has a unique structure and has been studied for its potential applications in various fields of research, including medicinal chemistry and neuroscience.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide involves its binding to specific receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor. This binding results in changes in neurotransmitter release and signaling, which can have effects on behavior and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide are still being studied. It has been shown to have effects on dopamine release and signaling, which can have implications for the treatment of neurological disorders such as schizophrenia and depression. It has also been shown to have effects on the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception and immune function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide in lab experiments include its unique structure and potential applications in medicinal chemistry and neuroscience. However, its synthesis requires expertise in organic chemistry, and its effects on neurotransmitter release and signaling can be complex and difficult to study.

Future Directions

There are several future directions for the study of 3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide. One area of research is the development of drugs based on its structure for the treatment of neurological disorders such as schizophrenia and depression. Another area of research is the study of its effects on the sigma-1 receptor and its potential applications in pain management and immune function. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neurotransmitter release and signaling.

Synthesis Methods

The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-chlorobenzoic acid with cyclopentylamine to form an amide intermediate. This intermediate is then reacted with piperidine and 3-methoxypropanoyl chloride to form the final product.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to have affinity for certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as schizophrenia and depression.

properties

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4/c1-27-13-10-20(25)24-11-8-17(9-12-24)28-19-7-6-15(14-18(19)22)21(26)23-16-4-2-3-5-16/h6-7,14,16-17H,2-5,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLSLUAFQRNBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide

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